molecular formula C14H19N3O3 B5140318 1-isobutyryl-4-(4-nitrophenyl)piperazine

1-isobutyryl-4-(4-nitrophenyl)piperazine

Cat. No. B5140318
M. Wt: 277.32 g/mol
InChI Key: RFUOYZLLYKICOI-UHFFFAOYSA-N
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Description

1-Isobutyryl-4-(4-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1-isobutyryl-4-(4-nitrophenyl)piperazine involves the inhibition of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound binds to the active site of these enzymes and inhibits their activity, leading to an increase in the concentration of neurotransmitters such as acetylcholine and dopamine in the brain. This increase in neurotransmitter concentration has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-isobutyryl-4-(4-nitrophenyl)piperazine have been extensively studied in vitro and in vivo. The compound has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Inhibition of these enzymes leads to an increase in the concentration of neurotransmitters such as acetylcholine and dopamine in the brain. This increase in neurotransmitter concentration has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 1-isobutyryl-4-(4-nitrophenyl)piperazine in lab experiments include its potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it an ideal compound for studying the mechanism of action of these enzymes and their potential therapeutic applications in the treatment of various diseases. The limitations of using 1-isobutyryl-4-(4-nitrophenyl)piperazine in lab experiments include its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 1-isobutyryl-4-(4-nitrophenyl)piperazine. These include the development of more potent and selective inhibitors of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound could also be studied for its potential applications in the treatment of other diseases such as schizophrenia and bipolar disorder. Additionally, the compound could be studied for its potential applications in the development of novel drug delivery systems for the targeted delivery of therapeutic agents to the brain.

Scientific Research Applications

1-Isobutyryl-4-(4-nitrophenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of various physiological processes and their inhibition has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-11(2)14(18)16-9-7-15(8-10-16)12-3-5-13(6-4-12)17(19)20/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUOYZLLYKICOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one

Synthesis routes and methods

Procedure details

Triethylamine (976 mg, 9.66 mmol) was added to a solution of 1-(4-nitrophenyl)piperazine (1.00 g, 4.83 mmol) in dichloromethane (20 mL) at 0° C. and stirred for 30 min. Isobutyryl chloride (617 mg, 5.79 mmol) was then added and the mixture was warmed to ambient temperature and stirred for 4 h. the reaction mixture was quenched with ice-water and the organic layer separated. The aqueous layer was extracted with dichloromethane (5×5 mL) and the combined organic layers were washed water, saturated sodium bicarbonate solution, brine, dried over anhydrous sodium sulphate and concentrated in vacuo to afford 2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propan-1-one (1.20 g, 90%) as a yellow solid.
Quantity
976 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
617 mg
Type
reactant
Reaction Step Two

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